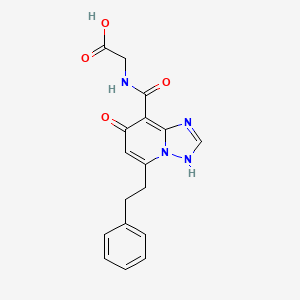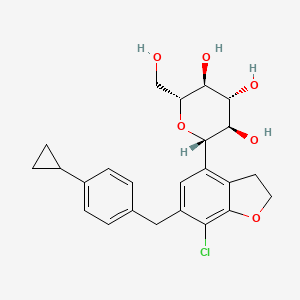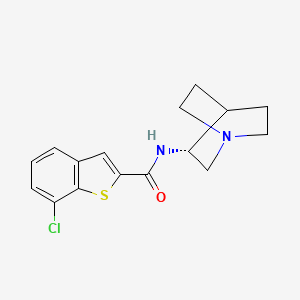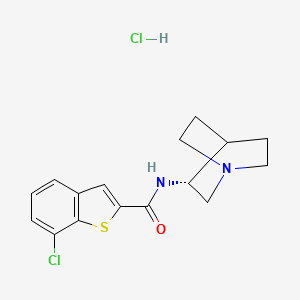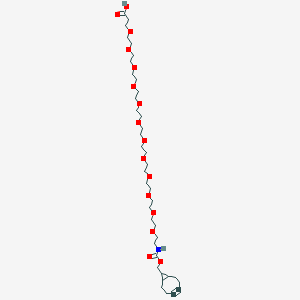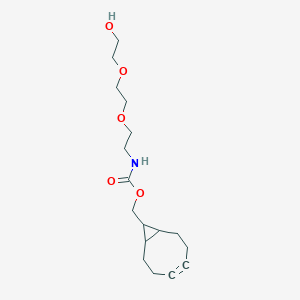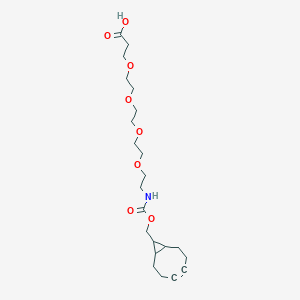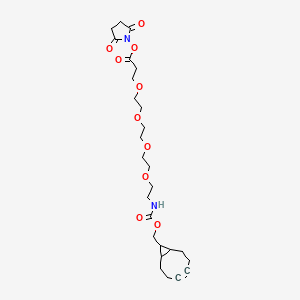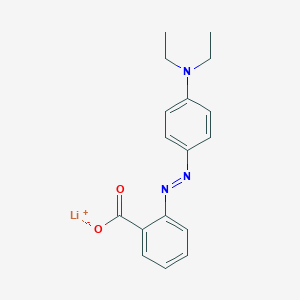
Ethyl Red lithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Red lithium is a bioactive chemical.
Aplicaciones Científicas De Investigación
Polymer Electrolytes for Lithium Batteries : A study by Zhang et al. (2015) demonstrates the use of a poly(propylene carbonate)-based solid polymer electrolyte in ambient-temperature solid lithium batteries. This electrolyte shows high ionic conductivity, wider electrochemical window, and superior mechanical strength, making it suitable for practical lithium battery applications with improved reliability and safety (Zhang et al., 2015).
Lithium/Sulfur Batteries : Research by Lu et al. (2015) indicates that fluorinated ether, specifically ethyl 1,1,2,2-tetrafluoroethyl ether, enhances the stability of electrolyte/anode interfaces and improves the overall performance of lithium/sulfur cells (Lu et al., 2015).
Electrochemical Stability : A study by Zhuang et al. (2005) identified lithium ethylene dicarbonate as a primary product in the reduction of ethylene carbonate in lithium battery electrolytes. This finding helps understand the composition of surface films on electrodes, contributing to battery stability (Zhuang et al., 2005).
High-Voltage Li-Ion Cells : Research by Petibon et al. (2016) suggests that removing ethylene carbonate from typical organic carbonate-based electrolytes and adding small amounts of electrolyte additives can create cells with enhanced performance. This discovery opens new avenues for electrolyte development in high-voltage lithium-ion cells (Petibon et al., 2016).
Low-Temperature Electrolyte Applications : Plichta and Behl (2000) proposed an electrolyte for low-temperature lithium and lithium-ion cells, enhancing operability in extreme conditions (Plichta & Behl, 2000).
Redox Shuttles for Lithium Air Batteries : Lacey et al. (2013) demonstrated a novel design for non-aqueous lithium-air cells using a soluble redox shuttle, ethyl viologen ditriflate, to catalyze oxygen reduction. This design could alleviate the need for fast oxygen diffusion in battery applications (Lacey et al., 2013).
Propiedades
Número CAS |
171051-77-7 |
|---|---|
Nombre del producto |
Ethyl Red lithium |
Fórmula molecular |
C17H18LiN3O2 |
Peso molecular |
303.29 |
Nombre IUPAC |
lithium (E)-2-((4-(diethylamino)phenyl)diazenyl)benzoate |
InChI |
InChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1/b19-18+; |
Clave InChI |
GVVKGSGRERMNNW-LTRPLHCISA-M |
SMILES |
O=C([O-])C1=CC=CC=C1/N=N/C2=CC=C(N(CC)CC)C=C2.[Li+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ethyl Red lithium; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




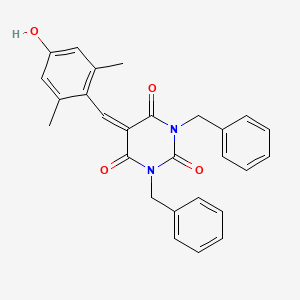

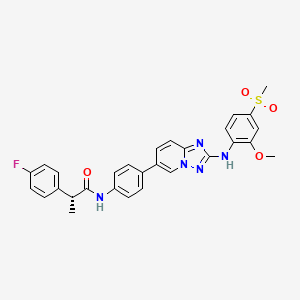
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)
